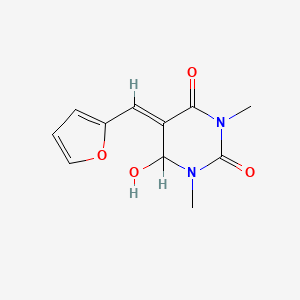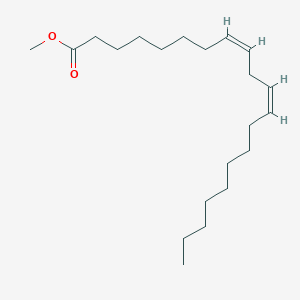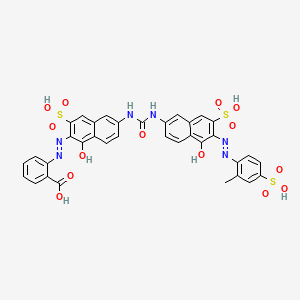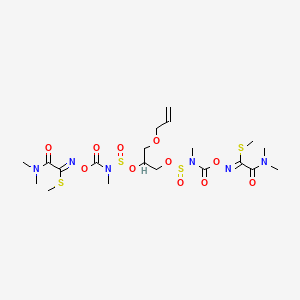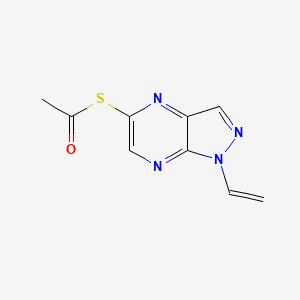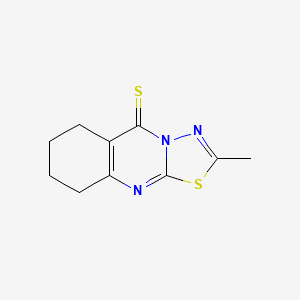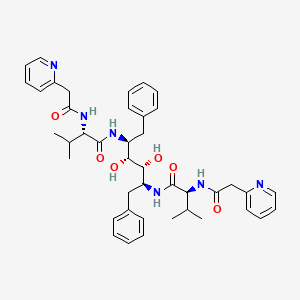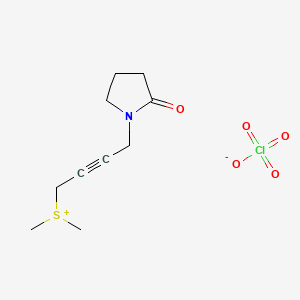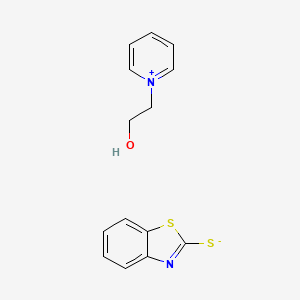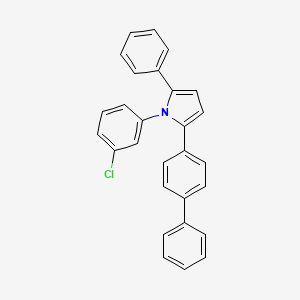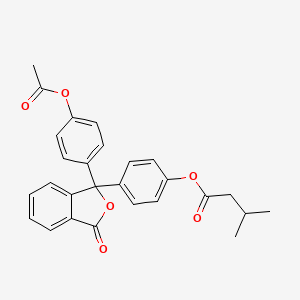![molecular formula C19H19ClNO6S- B12727738 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate CAS No. 90932-92-6](/img/structure/B12727738.png)
2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate is an organic compound with the molecular formula C17H15ClO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of fenofibric acid, which is widely used as a hypolipidemic agent to reduce cholesterol levels and triglycerides in the blood .
Preparation Methods
The synthesis of 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzophenone to form 4-(4-chlorobenzoyl)phenol. This intermediate is then reacted with 2-bromo-2-methylpropionic acid to yield 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid. Finally, the compound is converted to its ethanesulfonate derivative through a reaction with ethanesulfonyl chloride .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: As a derivative of fenofibric acid, it is investigated for its hypolipidemic effects and potential use in treating cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate involves its interaction with molecular targets such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism and inflammation. By activating PPARs, the compound helps reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in the blood .
Comparison with Similar Compounds
2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Fenofibric acid: A widely used hypolipidemic agent with similar lipid-lowering effects.
Bezafibrate: Another fibrate class drug used to lower cholesterol and triglycerides.
Clofibrate: An older fibrate drug with similar lipid-lowering properties but different side effect profiles
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and side effect profiles, making this compound a unique and valuable compound in scientific research and medicine.
Properties
CAS No. |
90932-92-6 |
|---|---|
Molecular Formula |
C19H19ClNO6S- |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C19H20ClNO6S/c1-19(2,18(23)21-11-12-28(24,25)26)27-16-9-5-14(6-10-16)17(22)13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,23)(H,24,25,26)/p-1 |
InChI Key |
IYNIXDBLAVOMAW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(=O)NCCS(=O)(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


